molecular formula C14H11Cl2N3OS2 B3036148 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 339008-22-9

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B3036148
CAS No.: 339008-22-9
M. Wt: 372.3 g/mol
InChI Key: XFOJLFWUFXBXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl ether, a thienyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable alcohol under basic conditions to form the ether linkage.

    Thienyl ring introduction: The dichlorobenzyl ether is then reacted with a thienyl derivative, often through a nucleophilic substitution reaction.

    Triazole ring formation: The final step involves the cyclization of the intermediate with a suitable thiol and hydrazine derivative to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The dichlorobenzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole: Lacks the methylsulfanyl group.

    3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,3-triazole: Different triazole ring structure.

    3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(ethylsulfanyl)-4H-1,2,4-triazole: Ethylsulfanyl group instead of methylsulfanyl.

Uniqueness

The presence of the methylsulfanyl group in 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

5-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-3-methylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS2/c1-21-14-17-13(18-19-14)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOJLFWUFXBXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136858
Record name 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-22-9
Record name 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 3
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 6
3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.